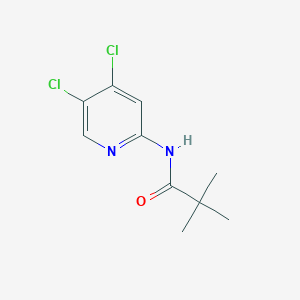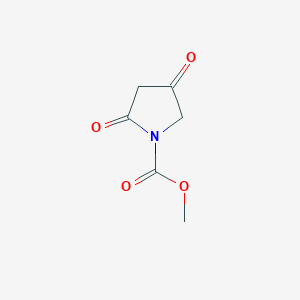
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H3BrClF3O2S and its molecular weight is 323.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Chemical Synthesis
Trifluoromethanesulfonyl chloride is extensively used in organic synthesis for introducing trifluoromethyl groups into molecules. It is instrumental in the formation of carbon-trifluoromethyl (C–CF3), carbon-sulfenyl (C–SCF3), carbon-sulfinyl (C–SOCF3), and carbon-chloride (C–Cl) bonds. This versatility is crucial for developing compounds with enhanced chemical and physical properties, such as increased stability and bioactivity. Notably, CF3SO2Cl is unique for its electrophilic chlorination capability, which has been exploited in enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017).
Environmental and Material Science
Beyond synthesis, the environmental fate and transformation of compounds related to 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride and its derivatives, such as brominated and chlorinated compounds, are of significant interest. These studies focus on their occurrence, mobility, and impact on ecosystems and human health. For example, research on the environmental concentrations and toxicology of brominated phenols sheds light on their role as intermediates in the synthesis of flame retardants and their ubiquitous presence in the environment. Such studies are crucial for understanding the environmental impact of these chemicals and for developing strategies to mitigate their potential harm (Koch & Sures, 2018).
Role in Advanced Oxidation Processes
The influence of chloride ions on advanced oxidation processes (AOPs) is another area of interest. Studies demonstrate that chloride ions can interact with oxidants, influencing the degradation pathways of organic contaminants and the formation of disinfection by-products. This research is essential for improving water treatment technologies and understanding the mechanisms of pollutant removal, highlighting the broader environmental implications of chloride and related chemicals in aquatic systems (Oyekunle, Cai, Gendy, & Chen, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is largely dependent on the specific chemical reactions it is used in. As a sulfonyl chloride, it is likely to be reactive towards nucleophiles, leading to the formation of sulfonamides or sulfonic esters .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it is used in. As a sulfonyl chloride, it can react with amines to form sulfonamides, or with alcohols to form sulfonic esters .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reagents, the pH of the solution, and the temperature of the reaction . It should be stored in a dry, cool, and well-ventilated place .
Propriétés
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIFOAHDKKGDAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381032 |
Source


|
| Record name | 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176225-08-4 |
Source


|
| Record name | 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)




![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)

![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)

![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)

